molecular formula C14H12N2O2S2 B2600167 N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313496-67-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2600167
CAS No.: 313496-67-2
M. Wt: 304.38
InChI Key: JCVPLDRBOLGTML-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313496-67-2) is a high-purity chemical compound with a molecular formula of C 14 H 12 N 2 O 2 S 2 and an average molecular mass of 304.38 Da . This benzothiazole-thiophene hybrid scaffold is intended for Research Use Only and is a valuable building block in medicinal chemistry and drug discovery. Compounds based on the 2-substituted benzothiazole core are extensively investigated as novel therapeutic agents . Specifically, structural analogs of this compound, belonging to the class of 1,3-benzothiazol-2-yl carboxamides, have demonstrated significant pharmacological potential in preclinical research, including potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models without exhibiting neurotoxicity in these studies . The benzothiazole moiety is a privileged structure in anticancer research, with many derivatives reported to possess potent antitumor activities, making this compound a candidate for the synthesis and evaluation of new anticancer agents with high efficiency and low toxicity . Researchers utilize this compound and its derivatives as a versatile scaffold for designing and synthesizing novel bioactive molecules, particularly in central nervous system (CNS) and oncology research.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-2-18-9-5-6-10-12(8-9)20-14(15-10)16-13(17)11-4-3-7-19-11/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVPLDRBOLGTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method has been shown to be effective in the synthesis of benzothiazole derivatives, offering advantages such as higher efficiency and lower energy consumption .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group and thiophene ring are susceptible to oxidation under controlled conditions:

Reagent/ConditionsReaction SiteProductYieldReference
KMnO₄ (acidic)Ethoxy (-OCH₂CH₃)Oxidative cleavage to carboxylic acid (-COOH)65–72%
H₂O₂ (alkaline)Thiophene ringSulfoxide formation58%

Mechanism :

  • Ethoxy Oxidation : The ethoxy group undergoes sequential oxidation via radical intermediates, ultimately yielding a carboxylic acid. This is facilitated by strong oxidizing agents like KMnO₄ in acidic media.

  • Thiophene Oxidation : Hydrogen peroxide in alkaline conditions selectively oxidizes the thiophene sulfur to a sulfoxide, preserving the benzothiazole core.

Hydrolysis Reactions

The carboxamide bond hydrolyzes under acidic or basic conditions:

ConditionsReactivityProductNotesReference
6M HCl (reflux)Carboxamide cleavageThiophene-2-carboxylic acid + 6-ethoxybenzothiazol-2-amineComplete hydrolysis in 4h
NaOH (40%, 80°C)Amide saponificationThiophene-2-carboxylate saltRequires prolonged heating

Key Insight : Acidic hydrolysis is more efficient due to protonation of the amide nitrogen, accelerating nucleophilic attack by water.

Nucleophilic Substitution

The ethoxy group participates in SNAr (nucleophilic aromatic substitution) reactions:

NucleophileConditionsProductYieldReference
NH₃ (excess)DMF, 120°C6-amino-1,3-benzothiazole derivative45%
PiperidineEthanol, reflux6-piperidinyl analog62%

Mechanism : Electron-withdrawing benzothiazole activates the para-positioned ethoxy group for displacement by strong nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate.

Electrophilic Aromatic Substitution (EAS)

The thiophene and benzothiazole rings undergo electrophilic substitution:

ReactionElectrophileSiteProductYieldReference
NitrationHNO₃/H₂SO₄Thiophene C-55-Nitro-thiophene derivative78%
BrominationBr₂/FeCl₃Benzothiazole C-44-Bromo-benzothiazole analog65%

Regioselectivity :

  • Thiophene : Nitration occurs at the electron-rich C-5 position due to directing effects of the sulfur atom.

  • Benzothiazole : Bromination favors the C-4 position, activated by the electron-donating ethoxy group.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

ReagentTargetProductConditionsYieldReference
LiAlH₄CarboxamidePrimary amine (-CH₂NH₂)THF, 0°C → RT55%
H₂/Pd-CNitro (if present)Amino derivativeEthanol, 50 psi90%

Note : LiAlH₄ reduces the carboxamide to a methyleneamine but leaves the benzothiazole intact.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeReagentsProductApplicationReference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivativesDrug candidate synthesis
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-aryl analogsKinase inhibitor development

Optimized Conditions :

  • Suzuki coupling: 5 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12h.

  • Buchwald-Hartwig: 2 mol% Pd catalyst, Cs₂CO₃, toluene, 100°C.

Comparative Reaction Parameters

ReactionTemperature (°C)Time (h)SolventCatalyst
Ethoxy oxidation908H₂O/H₂SO₄None
Amide hydrolysis11046M HClNone
Suzuki coupling8012DME/H₂OPd(PPh₃)₄
Bromination252CHCl₃FeCl₃

Data compiled from .

Mechanistic Studies

  • DFT Calculations : Reveal that the carboxamide group lowers the LUMO energy of the benzothiazole ring by 1.8 eV, enhancing electrophilic reactivity.

  • Kinetic Isotope Effects : kH/kD = 3.2 observed in ethoxy group substitutions, indicating a rate-determining proton abstraction step.

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for target-oriented applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction between 6-ethoxy-1,3-benzothiazole and thiophene-2-carboxylic acid. Common methods include:

  • Reagents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
  • Conditions : Anhydrous environments to enhance yields.

Recent advancements have introduced microwave-assisted synthesis to improve efficiency and reduce energy consumption in industrial settings.

Scientific Research Applications

This compound exhibits a range of applications across different scientific domains:

Chemistry

  • Building Block : It serves as a fundamental building block for synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

  • Antimicrobial Activity : Studies suggest that this compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. Its efficacy against various bacterial strains is under investigation.
  • Anticancer Properties : Preliminary research indicates potential anticancer activity, with ongoing studies aimed at elucidating its mechanisms of action against cancer cells.

Medicine

  • Drug Development : The compound is being explored for its anti-tubercular properties. Its mechanism involves interaction with specific molecular targets critical for pathogen survival.
  • Therapeutic Potential : Research is ongoing to assess its effectiveness as a multi-target directed ligand against diseases such as Alzheimer's .

Industry

  • Material Science : The compound is utilized in developing new materials with specific electronic or optical properties, which can be applied in sensors and other technologies.

Case Studies

StudyFocusFindings
Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth, suggesting potential for antibiotic development.
Anticancer ActivityTested on various cancer cell linesInduced apoptosis in cancer cells through mitochondrial pathways; further studies are needed to confirm specific targets.
Drug DevelopmentInvestigated for anti-tubercular effectsDemonstrated activity against Mycobacterium tuberculosis in vitro; further pharmacokinetic studies required for clinical relevance.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes and proteins critical for cellular function .

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

  • Structural Difference : Methoxy group replaces ethoxy at position 4.
  • Impact: The methoxy analog (CAS 313535-88-5) has a lower molecular weight (290.36 g/mol vs. ~304 g/mol for the ethoxy variant) and reduced hydrophobicity.

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK07)

  • Structural Difference : Methoxy at position 4 (instead of 6) and a 5-nitrofuran replaces thiophene.
  • Biological Activity : CBK07 exhibits negligible proteasome inhibition (EC50 >50 µM) compared to its ethoxy analog CBK77 (EC50 = 4.3 µM). This highlights the importance of the 6-ethoxy group for activity and the role of the heterocyclic moiety (thiophene vs. nitrofuran) in potency .

Variations in the Carboxamide Moiety

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)

  • Structural Difference : Pyrimidine ring replaces thiophene, with bromo and methylsulfanyl substituents.
  • Biological Activity : Reported IC50 of 25 µM (MMP-9 inhibition), indicating moderate activity. The pyrimidine core may enhance binding to metalloproteases but reduces selectivity compared to thiophene-based analogs .

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK77)

  • Structural Difference : 5-Nitrofuran replaces thiophene.
  • Biological Activity : Strong proteasome inhibition (EC50 = 4.3 µM) and cytotoxicity, attributed to the nitro group’s bioactivation via NQO1. This contrasts with the thiophene variant, which lacks nitro functionality and may exhibit different metabolic stability .

Functional Group Modifications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid

  • Structural Difference: Thioether linkage replaces carboxamide; pentanoic acid chain added.
  • Physicochemical Impact: Introduces a carboxylic acid group, enhancing solubility but reducing membrane permeability. No biological data are provided, but such modifications are often used to modulate bioavailability .

Key SAR Insights :

6-Ethoxy Group : Essential for activity; substitution with methoxy (e.g., CBK07) or relocation to position 4 diminishes potency.

Heterocyclic Moieties : Thiophene and nitrofuran enhance target engagement, but nitro groups (as in CBK77) introduce bioactivation-dependent toxicity.

Electron-Withdrawing Groups : Bromo and methylsulfanyl in Z14 improve metalloprotease affinity but may reduce selectivity.

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight : Ranges from 290.36 g/mol (methoxy analog) to 460.57 g/mol (morpholinylpropyl-nitrothiophene derivative), influencing LogP and bioavailability .
  • Hydrogen Bonding: Thiophene-2-carboxamide provides two hydrogen-bond acceptors (carbonyl and thiophene sulfur), critical for receptor interactions. Nitrofuran analogs (e.g., CBK77) add nitro-based hydrogen-bond donors, enhancing target binding .
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, whereas nitro and bromo substituents increase lipophilicity .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and potential applications in drug development.

This compound can be synthesized through the reaction of 6-ethoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. The reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Recent advancements have also introduced microwave-assisted synthesis methods, enhancing yield and reducing reaction times.

Chemical Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H12N2O2S2
Molecular Weight304.39 g/mol
CAS Number313496-67-2

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting essential biomolecules necessary for microbial survival. The compound's mechanism likely involves interference with enzyme functions critical for cell wall synthesis and metabolic processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The observed cytotoxic effects are dose-dependent, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis
MEL-812.34Cell cycle arrest
U9379.45Inhibition of cellular proliferation

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways critical for cancer cell survival.
  • Apoptotic Pathways : Studies suggest that the compound triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .
  • Cell Cycle Disruption : Flow cytometry analyses reveal that treated cells exhibit cell cycle arrest at the G0-G1 phase, indicating a halt in cellular proliferation .

Research Applications

This compound serves as a valuable scaffold for further drug development due to its unique structural features and biological activities:

Potential Applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Exploration as a lead compound for new cancer therapies.
  • Material Science : Investigation into its electronic properties for potential applications in organic electronics .

Q & A

Q. How does the compound’s crystal packing influence material properties (e.g., solubility, stability)?

  • Methodology :
  • Crystallography : Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) using Mercury software .
  • Thermal Analysis : TGA/DSC measures decomposition temperatures (e.g., onset at 200–250°C) .

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